Ethyl 1-benzyl-4,4-difluoropyrrolidine-3-carboxylate
Description
Ethyl 1-benzyl-4,4-difluoropyrrolidine-3-carboxylate is a fluorinated pyrrolidine derivative characterized by a five-membered nitrogen-containing ring. The benzyl group at position 1 enhances lipophilicity, while the 4,4-difluoro substitution increases electronic polarization and metabolic stability.
Properties
IUPAC Name |
ethyl 1-benzyl-4,4-difluoropyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO2/c1-2-19-13(18)12-9-17(10-14(12,15)16)8-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIVYHKQUWOOMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1(F)F)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-benzyl-4,4-difluoropyrrolidine-3-carboxylate typically involves the reaction of 1-benzyl-4,4-difluoropyrrolidine with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-4,4-difluoropyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-benzyl-4,4-difluoropyrrolidine-3-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Medicine: As a potential lead compound for drug development, particularly in the field of neuropharmacology.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-benzyl-4,4-difluoropyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluoropyrrolidine moiety is believed to play a crucial role in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and physicochemical properties of Ethyl 1-benzyl-4,4-difluoropyrrolidine-3-carboxylate with analogous compounds:
Key Structural and Functional Insights:
Substituent Effects: Fluorine vs. Bromomethyl Addition: The brominated derivative introduces a reactive halogen for further functionalization (e.g., Suzuki coupling), making it valuable in medicinal chemistry pipelines.
Ring Size Differences :
- The piperidine analog (six-membered ring) likely exhibits distinct conformational flexibility and solubility compared to the five-membered pyrrolidine core, impacting drug-likeness parameters.
Salt Forms: The hydrochloride salt lacks the benzyl group but offers enhanced aqueous solubility, critical for intravenous formulations.
Biological Activity
Ethyl 1-benzyl-4,4-difluoropyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its synthesis, biological interactions, pharmacological implications, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 269.29 g/mol. The compound features a pyrrolidine ring with a benzyl group and two fluorine atoms at the 4-position, along with an ethyl ester at the carboxylic acid position. The presence of fluorine enhances its chemical stability and lipophilicity, making it suitable for various biological applications.
Synthesis
The synthesis of this compound typically involves the reaction of 1-benzyl-4,4-difluoropyrrolidine with ethyl chloroformate under basic conditions. This reaction is generally performed in organic solvents such as dichloromethane or tetrahydrofuran, utilizing bases like triethylamine or sodium hydroxide to neutralize hydrochloric acid byproducts. Optimizing reaction conditions is crucial for maximizing yield and purity during the synthesis process.
Neuropharmacological Potential
Research indicates that this compound exhibits significant biological activity , particularly in neuropharmacology. The difluoropyrrolidine moiety is believed to enhance binding affinity to specific biological targets, including various enzymes and receptors involved in neurological processes. This characteristic makes it a candidate for further investigation in therapeutic applications targeting neurological disorders.
Comparative Analysis with Related Compounds
The following table summarizes structural comparisons between this compound and related compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Ethyl 1-benzyl-4-fluoropyrrolidine-3-carboxylate | Pyrrolidine ring with a single fluorine | Lacks bromine; potentially different reactivity |
| Ethyl 1-benzyl-4-chloropyrrolidine-3-carboxylate | Contains chlorine instead of fluorine | Different halogen may alter reactivity |
| Ethyl 1-benzyl-3-(bromomethyl)-3,4-difluoropyrrolidine | Bromomethyl substitution | Influences biological activity due to halogen presence |
The unique difluoropyrrolidine structure of this compound contributes to its enhanced stability and lipophilicity compared to similar compounds.
Case Studies and Research Findings
While specific case studies focusing solely on this compound are sparse, research into structurally similar compounds has yielded valuable insights:
- Neuroactive Properties : Studies have shown that certain pyrrolidine derivatives can modulate neurotransmitter systems, suggesting that this compound may similarly influence neurochemical pathways .
- Anticancer Activity : Compounds with structural similarities have demonstrated anticancer properties in various models. For instance, derivatives have been tested against ovarian cancer xenografts with promising results in tumor growth suppression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
